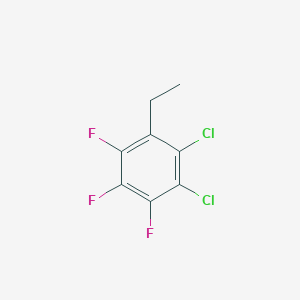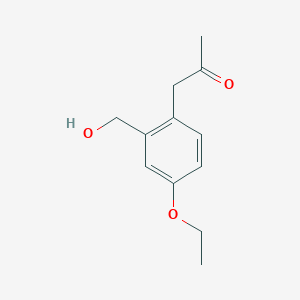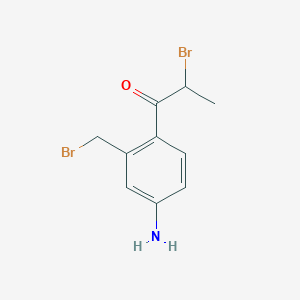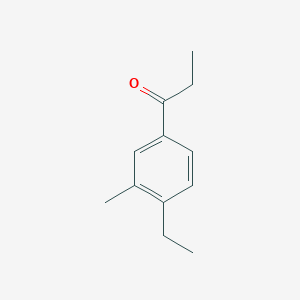![molecular formula C10H12N4OS3 B14055199 Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a heterocyclic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development in various scientific fields.
Métodos De Preparación
The synthesis of Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the annulation of a thiazole ring to a pyrimidine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives, followed by the annulation of the thiazole heterocycle . Industrial production methods may involve bulk manufacturing processes that ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with a wide range of receptor targets, leading to its diverse pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate can be compared to other thiazolo[5,4-d]pyrimidine derivatives, such as 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione . These compounds share similar structural features but may differ in their specific biological activities and applications. The unique combination of a methoxy group and a carbonimidodithioate moiety in this compound sets it apart from other related compounds .
Propiedades
Fórmula molecular |
C10H12N4OS3 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-(7-methoxy-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H12N4OS3/c1-5-11-7(15-2)6-8(12-5)18-9(13-6)14-10(16-3)17-4/h1-4H3 |
Clave InChI |
IWZSFFYAXNHSIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2C(=N1)SC(=N2)N=C(SC)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)





